Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its complex structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxy-oxoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the ethoxy-oxoethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the final product’s structure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often depend on the nature of the substituent and the desired product, with conditions tailored accordingly.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives of the original compound.
Scientific Research Applications
Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these details.
Comparison with Similar Compounds
Ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
- Ethyl 1-benzylpyrrolidine-3-carboxylate
- Ethyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate
- 1-Benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine
These compounds share similar structural features but differ in the specific functional groups attached to the pyrrolidine ring
Properties
IUPAC Name |
ethyl 1-benzyl-3-(2-ethoxy-2-oxoethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-22-16(20)12-18(17(21)23-4-2)10-11-19(14-18)13-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHQEPHQWLTMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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